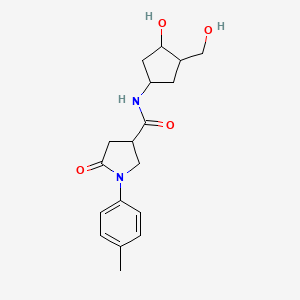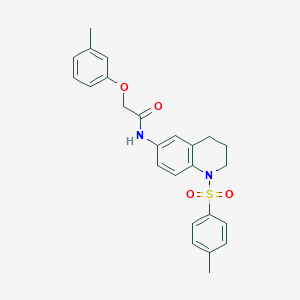![molecular formula C19H17N3O3 B2978201 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione CAS No. 958710-96-8](/img/structure/B2978201.png)
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . It also contains a 3,4-dihydro-1H-isoquinolin-2-yl group, which is a type of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions such as the Castagnoli–Cushman reaction . This reaction is commonly used in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a quinazoline derivative, it might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoquinoline group could potentially influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione, falls within the broader category of quinazoline derivatives, which have been studied for various synthesis methods and applications in scientific research. An efficient protocol for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using catalytic amounts of cesium carbonate has been developed, showcasing the utility of these compounds in drug synthesis, including Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Additionally, solvent-free conditions have been explored for synthesizing quinazoline-2,4(1H,3H)-diones, emphasizing sustainable chemistry (Mizuno et al., 2007).
Chemical Reactions and Stability
Research into the reactivity of quinazoline-2,4-diones has led to novel molecular rearrangements and the formation of different compounds depending on the reactants. For example, 3-chloroquinoline-2,4-diones have been shown to react with ethanolamine, forming various products through reactions with isothiocyanic acid, which depend on substituents in specific positions (Klásek et al., 2020).
Advanced Materials and Drug Discovery
Quinazoline derivatives have been explored for their potential in drug discovery and the development of materials with specific properties. Directed search for biologically active compounds among hydrogenated isoindolylalkyl(alkylaryl-,aryl-)carboxylic acids with quinazoline fragments has been carried out, focusing on the design, synthesis, and modification to identify compounds modifying carbohydrate metabolism (Martynenko et al., 2019). Furthermore, studies on the stability of new pharmaceutical substances containing quinazoline-4(3H)-one derivatives under stress conditions have provided insights into their potential applications and handling (Gendugov et al., 2021).
Antioxidant Applications
The antioxidant efficiency of quinazoline derivatives in lubricating greases has been investigated, showing that certain compounds can significantly improve the oxidative stability of lubricants, highlighting the utility of these compounds in industrial applications (Hussein et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17(21-10-9-13-5-1-2-6-14(13)11-21)12-22-18(24)15-7-3-4-8-16(15)20-19(22)25/h1-8H,9-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEBIKCWMFGWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)
![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)
![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)
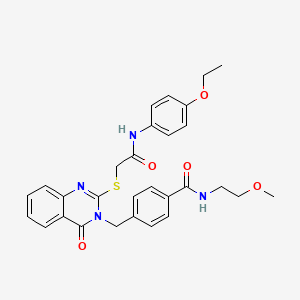



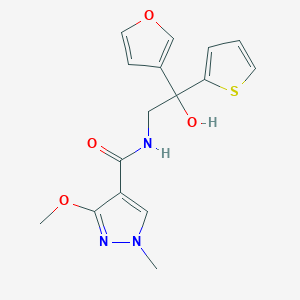
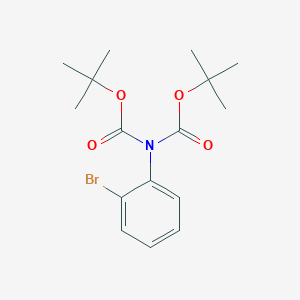
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)
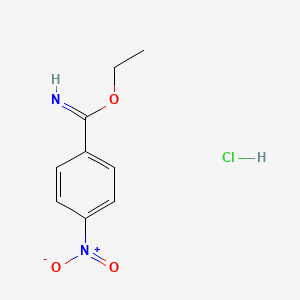
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2978139.png)
